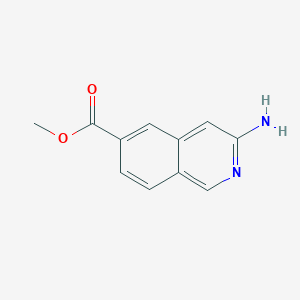
(R)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine is a chiral compound belonging to the class of indole derivatives It is characterized by the presence of a methoxy group at the 6-position of the indole ring and a propan-2-amine side chain at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the indole ring, which can be achieved through Fischer indole synthesis or other methods.
Side Chain Introduction: The propan-2-amine side chain is introduced through a series of reactions, including alkylation and amination. This step often involves the use of reagents like alkyl halides and amines under controlled conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer. This can be achieved through chiral chromatography or the use of chiral auxiliaries.
Industrial Production Methods
In an industrial setting, the production of ®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the indole ring, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting reagents.
Major Products Formed
Oxidation Products: Oxidized derivatives of the indole ring.
Reduction Products: Reduced derivatives of the propan-2-amine side chain.
Substitution Products: Substituted indole derivatives with various functional groups.
Scientific Research Applications
®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic effects, particularly in the treatment of neurological disorders and psychiatric conditions.
Pharmacology: Research focuses on its interaction with various receptors and its potential as a drug candidate.
Biochemistry: The compound is used in studies related to enzyme interactions and metabolic pathways.
Industrial Applications: It is explored for its potential use in the synthesis of other complex molecules and as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of ®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing various signaling pathways. This interaction can lead to changes in neurotransmitter levels and neuronal activity, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine: The enantiomer of the compound with different stereochemistry.
1-(6-Methoxy-1H-indol-3-yl)ethanamine: A similar compound with a shorter side chain.
1-(6-Methoxy-1H-indol-3-yl)butan-2-amine: A similar compound with a longer side chain.
Uniqueness
®-1-(6-Methoxy-1H-indol-3-yl)propan-2-amine is unique due to its specific stereochemistry and the presence of the methoxy group at the 6-position of the indole ring. This structural configuration contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
Molecular Formula |
C12H16N2O |
|---|---|
Molecular Weight |
204.27 g/mol |
IUPAC Name |
(2R)-1-(6-methoxy-1H-indol-3-yl)propan-2-amine |
InChI |
InChI=1S/C12H16N2O/c1-8(13)5-9-7-14-12-6-10(15-2)3-4-11(9)12/h3-4,6-8,14H,5,13H2,1-2H3/t8-/m1/s1 |
InChI Key |
CMYKARMYSPCRCF-MRVPVSSYSA-N |
Isomeric SMILES |
C[C@H](CC1=CNC2=C1C=CC(=C2)OC)N |
Canonical SMILES |
CC(CC1=CNC2=C1C=CC(=C2)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


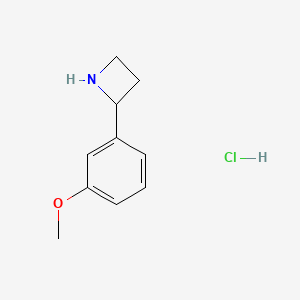


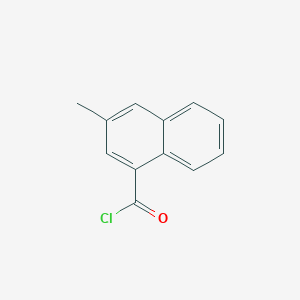
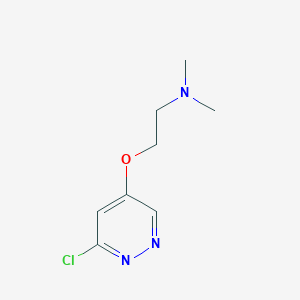
![Thiazolo[4,5-c]isoquinolin-2-amine](/img/structure/B11899233.png)
![5-Chloro-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B11899237.png)
![5-Pyrimidinemethanol, 2-[(trimethylsilyl)ethynyl]-](/img/structure/B11899240.png)
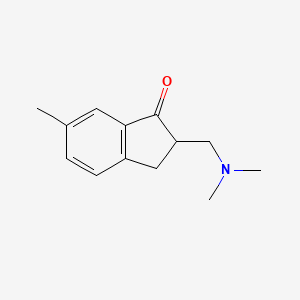
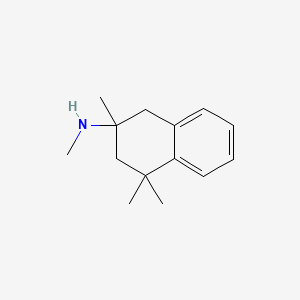

![(3-Methyl-[2,3'-bipyridin]-5'-yl)methanamine](/img/structure/B11899260.png)

